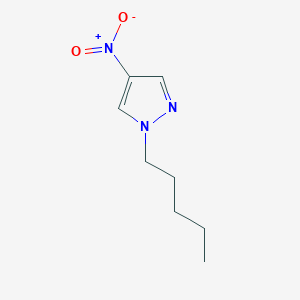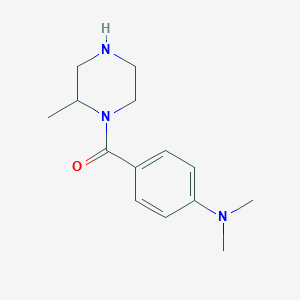![molecular formula C12H20ClNO2 B6361901 5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride CAS No. 1240567-02-5](/img/structure/B6361901.png)
5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride (5-BAM-2-MOP) is a phenolic compound that has been used in a variety of scientific research applications. It is a synthetic molecule that has been used to study the effects of various drugs on biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study details the synthesis and molecular structure of compounds related to 5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride, emphasizing the importance of these compounds as starting materials for the synthesis of various chemicals such as azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
- Another research focuses on the synthesis of a compound similar in structure, highlighting its relevance in the production of anti-arrhythmic drugs, showcasing the significance of these compounds in pharmaceutical development (Raja Gopal et al., 2012).
Antioxidant and Biological Activities
- Research on derivatives of compounds structurally related to this compound demonstrates significant antioxidative properties and potential for use in experimental cancer treatments, highlighting the biological significance of these compounds (Mastelić et al., 2008).
- A study on bromophenol derivatives, similar in structure to this compound, isolated from the red alga Rhodomela confervoides, found these compounds to exhibit potent antioxidant activities, indicating the potential use of these compounds in food preservation and health applications (Li et al., 2011).
Anti-inflammatory and Pharmaceutical Implications
- Another derivative of this compound, 2-BHA, and its synthetic ortho dimer, bis-BHA, were studied for their anti-inflammatory properties against chronic periodontal diseases, demonstrating the pharmaceutical potential of these compounds (Murakami et al., 2006).
Propriétés
IUPAC Name |
5-(butylaminomethyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-4-7-13-9-10-5-6-12(15-2)11(14)8-10;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFRYMLOMBKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)
![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)
![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
amine hydrochloride](/img/structure/B6361871.png)


![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)

